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Compound of Interest

Compound Name: MK-4965

Cat. No.: B1676623

An In-depth Analysis of the Non-Nucleoside Reverse
Transcriptase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and experimental evaluation of MK-4965, a potent non-nucleoside reverse transcriptase
inhibitor (NNRTI). All guantitative data is presented in structured tables for ease of comparison,
and key experimental methodologies are detailed. Visual diagrams generated using the DOT
language are included to illustrate signaling pathways and experimental workflows.

Chemical Structure and Properties

MK-4965, with the IUPAC name 3-[5-[(6-amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy]-2-
chlorophenoxy]-5-chlorobenzonitrile, is a small molecule inhibitor of HIV-1 reverse
transcriptase.[1] Its chemical and physical properties are summarized in the tables below.

Chemical Identification
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Identifier Value
3-[5-[(6-amino-1H-pyrazolo[3,4-b]pyridin-3-

IUPAC Name yl)methoxy]-2-chlorophenoxy]-5-
chlorobenzonitrile[1]

CAS Number 920035-77-4[1]

Molecular Formula

C20H13CI2Ns02[1]

SMILES

N#CC1=CC(Cl)=CC(OC2=CC(OCC3=NNC4=N
C(N)=CC=C43)=CC=C2Cl)=C1

InChl Key

KXDIHAQCVNNLIB-UHFFFAOYSA-N

Physicochemical Properties

Property Value

Molecular Weight 426.26 g/mol [1]
Exact Mass 425.0446 g/mol [1]
Topological Polar Surface Area 119 A2

Hydrogen Bond Donors 2

Hydrogen Bond Acceptors 7

LogP (calculated) 4.3

Pharmacological Properties

MK-4965 is a highly potent NNRTI that demonstrates significant activity against both wild-type

and clinically relevant mutant strains of HIV-1.[2]

Mechanism of Action

As a non-nucleoside reverse transcriptase inhibitor, MK-4965 allosterically binds to a

hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme. This binding

induces a conformational change in the enzyme, distorting the active site and inhibiting the

conversion of viral RNA into DNA, a critical step in the viral replication cycle.
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Figure 1: Mechanism of action of MK-4965 on HIV-1 reverse transcriptase.

In Vitro Potency

MK-4965 has demonstrated potent activity against wild-type HIV-1 and key mutant strains that
confer resistance to other NNRTIs.

Target ICs0 (NM) ECos (nM)
Wild-Type HIV-1 RT 0.8 12
K103N Mutant RT 15 25
Y181C Mutant RT 1.2 20

Data represents typical values and may vary between specific assays.

Pharmacokinetics

MK-4965 exhibits favorable pharmacokinetic properties, including excellent oral bioavailability
in preclinical species.
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Species Oral Bioavailability (F%)
Rat 52%[1]

Dog 75%

Monkey 60%

Pharmacokinetic parameters can be influenced by factors such as formulation and subject

physiology.

Experimental Protocols

The following sections detail the methodologies for key experiments used in the evaluation of
MK-4965.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay quantifies the inhibitory activity of MK-4965 against the HIV-1 reverse transcriptase

enzyme.
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Figure 2: Experimental workflow for the HIV-1 RT inhibition assay.
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Methodology:

e Reagent Preparation: An assay buffer containing Tris-HCI, KCI, and MgCl: is prepared.
Recombinant HIV-1 reverse transcriptase (wild-type or mutant) and a poly(A) template with
an oligo(dT) primer are diluted in the assay buffer.

e Compound Dilution: MK-4965 is serially diluted in DMSO and then further diluted in the
assay buffer to achieve the desired final concentrations.

e Enzyme Inhibition: The reverse transcriptase enzyme is pre-incubated with the various
concentrations of MK-4965 to allow for inhibitor binding.

» Reaction Initiation: The reverse transcription reaction is initiated by the addition of a mixture
containing [3H]-labeled thymidine triphosphate (TTP).

 Incubation: The reaction mixture is incubated at 37°C to allow for DNA synthesis.
» Reaction Termination: The reaction is stopped by the addition of EDTA.

e Product Capture: The biotinylated oligo(dT) primer allows the newly synthesized radiolabeled
DNA to be captured on a streptavidin-coated plate.

» Signal Detection: The amount of incorporated [3H]TTP is quantified using a scintillation
counter.

o Data Analysis: The concentration of MK-4965 that inhibits 50% of the reverse transcriptase
activity (ICso) is calculated by fitting the data to a dose-response curve.

Synthesis and Purification

Detailed, step-by-step synthesis and purification protocols for MK-4965 are often proprietary.
However, the synthesis generally involves a multi-step process culminating in the coupling of
the pyrazolopyridine core with the substituted chlorobenzonitrile moiety. Purification is typically
achieved through column chromatography followed by recrystallization to yield a highly pure
final product. For specific synthesis routes, researchers are directed to the primary medicinal
chemistry literature.
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Conclusion

MK-4965 is a potent NNRTI with a promising preclinical profile. Its strong activity against both
wild-type and resistant strains of HIV-1, coupled with its excellent oral bioavailability,
underscores its potential as a therapeutic candidate. This technical guide provides a
foundational understanding of its chemical, pharmacological, and experimental characteristics
to aid in further research and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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